({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine
Description
({[1,1'-Biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine is a secondary amine featuring a biphenylmethyl group attached to a nitrogen atom substituted with an allyl (prop-2-en-1-yl) group. Its molecular formula is C₁₆H₁₇N, with a molecular weight of 223.31 g/mol. The biphenyl moiety provides hydrophobicity and π-conjugation, while the allyl group introduces reactivity for further functionalization (e.g., Michael additions or polymerization) . This compound is commercially available as a secondary amine intermediate, highlighting its utility in pharmaceuticals and materials science .
Properties
IUPAC Name |
N-[(4-phenylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h2-11,17H,1,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLLZGUWNNGOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine typically involves the reaction of 4-bromomethylbiphenyl with allylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the allylamine group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.
Reduction: Formation of biphenyl-4-methylamine derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine exerts its effects involves interactions with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Alkoxy vs. Allyl Substituents : Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine exhibits higher solubility in organic solvents due to hexyloxy chains, whereas the target compound’s allyl group prioritizes reactivity over solubility.
- Aromatic Extensions : Compounds like N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine show red-shifted UV/Vis absorption due to naphthyl conjugation, unlike the target’s simpler biphenyl system.
Stability and Reactivity
- Allyl Group Instability : The allyl substituent may undergo oxidation or polymerization under acidic/oxidizing conditions, unlike the stable pyrrolidine or tetrazole groups in analogs.
- Thermal Properties : Biphenyl-based amines generally exhibit high melting points (>150°C) due to rigid aromatic stacking , though experimental data for the target compound is lacking.
Biological Activity
({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine, with the CAS number 893575-10-5, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This compound features a biphenyl group linked to a prop-2-en-1-ylamine moiety, which contributes to its unique chemical properties and potential biological activities.
Synthesis
The synthesis typically involves the nucleophilic substitution of 4-bromomethylbiphenyl with allylamine under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that biphenyl derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Similar compounds have been evaluated for their cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships reveals that modifications to the biphenyl and amine groups can significantly influence biological activity. For example, electron-donating groups on the phenyl ring have been associated with increased cytotoxicity against specific cancer cell lines .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 Value (µM) |
|---|---|---|---|---|
| Compound A | Biphenyl derivative | Yes | Moderate | 15 |
| Compound B | Phenylamine derivative | Yes | High | 5 |
| This compound | Biphenyl + allylamine | Unknown | Potential | TBD |
Case Study 1: Anticancer Effects
A study investigated the effects of various biphenyl derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against A549 lung cancer cells. The study suggested that the presence of both biphenyl and alkenyl amine groups was crucial for enhancing the anticancer activity.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of biphenyl derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives showed promising inhibition zones, suggesting potential applications in developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
